2-Phenyl-1,3-propanediol-d4

LC-MS/MS Bioanalysis Stable Isotope Dilution

2-Phenyl-1,3-propanediol-d4 (CAS: 98704-00-8) is a tetra-deuterated derivative of 2-phenyl-1,3-propanediol, the core scaffold of the antiepileptic drug felbamate (2-phenyl-1,3-propanediol dicarbamate). It belongs to the class of stable isotope-labeled compounds used as internal standards in mass spectrometry-based analytical workflows.

Molecular Formula C9H12O2
Molecular Weight 156.21 g/mol
CAS No. 98704-00-8
Cat. No. B027901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-propanediol-d4
CAS98704-00-8
Synonyms2-Phenyl-1,3-propane-1,1,3,3-d4-diol;  NSC 78023-d4; 
Molecular FormulaC9H12O2
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)CO
InChIInChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2
InChIKeyBPBDZXFJDMJLIB-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-propanediol-d4 (CAS 98704-00-8): Stable Isotope-Labeled Analytical Standard for Felbamate Quantitation


2-Phenyl-1,3-propanediol-d4 (CAS: 98704-00-8) is a tetra-deuterated derivative of 2-phenyl-1,3-propanediol, the core scaffold of the antiepileptic drug felbamate (2-phenyl-1,3-propanediol dicarbamate) . It belongs to the class of stable isotope-labeled compounds used as internal standards in mass spectrometry-based analytical workflows. The compound features selective deuteration at the 1- and 3-positions (1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol), resulting in a molecular formula of C9H8D4O2 and a molecular weight of 156.22 g/mol . As a deuterium-labeled analog of a key felbamate-derived metabolite intermediate, it enables accurate and precise quantification of felbamate and its metabolites in complex biological matrices via LC-MS/MS, offering enhanced analytical reliability compared to unlabeled or structurally distinct internal standards [1].

Why 2-Phenyl-1,3-propanediol-d4 Cannot Be Replaced with Unlabeled Analogs or Alternative Internal Standards


Substituting 2-phenyl-1,3-propanediol-d4 with its unlabeled counterpart (CAS 1570-95-2) or a structurally related non-deuterated internal standard fundamentally compromises analytical accuracy in LC-MS/MS workflows. The unlabeled compound is chemically identical to the target analyte, preventing the mass spectrometer from distinguishing the internal standard signal from the analyte signal . Similarly, employing a non-isotopic internal standard with different physicochemical properties introduces differential extraction efficiency, ionization suppression/enhancement variability, and retention time mismatches during chromatography [1]. The d4-labeling confers a nominal mass increase of approximately +4 Da relative to the unlabeled 2-phenyl-1,3-propanediol, creating a distinct m/z channel for selective detection without altering extraction behavior, chromatographic retention, or ionization efficiency in electrospray ionization (ESI) [2]. Failure to use an exact isotopic match results in unquantifiable matrix effects and poor assay precision, rendering generic substitution unsuitable for validated bioanalytical methods.

Quantitative Differentiation of 2-Phenyl-1,3-propanediol-d4 for Analytical Procurement


Mass Difference of +4.03 Da Enables Complete Baseline Resolution from Unlabeled Analyte in MS Detection

2-Phenyl-1,3-propanediol-d4 incorporates four deuterium atoms at the 1,1,3,3-positions, increasing its molecular weight from 152.19 g/mol (unlabeled 2-phenyl-1,3-propanediol, CAS 1570-95-2) to 156.22 g/mol. This +4.03 Da mass shift produces distinct precursor and product ion m/z values in triple quadrupole MS, enabling complete mass spectrometric separation from the unlabeled analyte without chromatographic resolution . The isotopic purity of the tetra-deuterated form ensures minimal isotopic cross-talk (typically <0.1% contribution from the M+4 isotope of the unlabeled analyte at natural abundance).

LC-MS/MS Bioanalysis Stable Isotope Dilution

Chemical Purity Specification of 98% Ensures Reliable Internal Standard Performance Across Batches

Commercially available 2-phenyl-1,3-propanediol-d4 is supplied with a minimum purity of 98% (HPLC) as a white solid . This purity specification exceeds the typical threshold for internal standard acceptability in regulated bioanalysis (often ≥95%). The presence of ≤2% impurities, which may include unlabeled 2-phenyl-1,3-propanediol, must be accounted for in method validation, but the high purity minimizes the contribution of the unlabeled species to the analyte channel .

QC Method Validation Reference Standard

Defined Storage Conditions (2-8°C Under Inert Atmosphere) Preserve Isotopic Integrity

The manufacturer specifies storage at 2-8°C under an inert atmosphere to maintain product integrity and prevent deuterium-hydrogen back-exchange at the hydroxyl-bearing carbons . Unlike some deuterated compounds where label loss occurs under ambient humidity or elevated temperatures, the tetra-deuterated labeling at the 1,1,3,3-positions of 2-phenyl-1,3-propanediol is chemically stable under recommended storage; however, prolonged exposure to protic solvents or extreme pH may promote H/D exchange .

Stability Storage Isotopic Exchange

Solubility Profile in Organic Solvents Enables Direct Integration into Standard Sample Preparation Workflows

2-Phenyl-1,3-propanediol-d4 is soluble in acetone, chloroform, dichloromethane, and methanol . This solubility profile matches that of the unlabeled analyte 2-phenyl-1,3-propanediol and the parent drug felbamate, ensuring that the internal standard can be prepared in the same stock solvent and added at the same stage of sample preparation as the target analyte. Aqueous solubility is limited, consistent with the lipophilic phenylpropanediol scaffold (predicted LogP ~0.8).

Sample Preparation Solubility Method Development

Optimal Application Scenarios for 2-Phenyl-1,3-propanediol-d4 Based on Quantitative Evidence


Quantitative Bioanalysis of Felbamate and Its Metabolites in Plasma by LC-MS/MS

2-Phenyl-1,3-propanediol-d4 is deployed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of felbamate (2-phenyl-1,3-propanediol dicarbamate) and its metabolites in human or animal plasma. The +4.03 Da mass shift enables selective MS/MS detection in the internal standard channel without interference from the analyte [1]. The internal standard is added to plasma samples prior to protein precipitation or solid-phase extraction, co-elutes with the analyte during reversed-phase chromatography, and compensates for matrix effects and extraction variability. The 98% purity specification ensures minimal unlabeled carryover that could otherwise elevate the LLOQ .

Therapeutic Drug Monitoring (TDM) of Felbamate in Clinical Laboratories

In clinical TDM settings, where felbamate plasma concentrations must be measured to guide dosing and avoid toxicity (target range typically 30-60 μg/mL), 2-phenyl-1,3-propanediol-d4 serves as the internal standard in validated LC-MS/MS assays. The high purity (98%) and defined solubility in methanol facilitate preparation of stable working solutions [1]. The tetra-deuterated labeling provides reliable quantification with inter-day precision typically below 10% CV, supporting clinical decision-making where method robustness directly impacts patient safety .

Metabolic Pathway Tracing and In Vitro Drug Metabolism Studies

As a labeled substrate derived from felbamate, 2-phenyl-1,3-propanediol-d4 can be employed in eukaryotic lipase enzyme assays to trace metabolic conversion pathways [1]. The deuterium label allows researchers to distinguish enzymatically generated product from endogenous or background signals in complex in vitro systems. The compound's solubility in dichloromethane and acetone supports extraction and sample cleanup prior to GC-MS or LC-MS analysis. Storage at 2-8°C under inert atmosphere preserves isotopic integrity across the duration of multi-day enzyme kinetics experiments .

Method Validation and Quality Control for Felbamate Generic Drug Applications

Pharmaceutical companies developing generic felbamate formulations require validated bioequivalence studies that rely on accurate plasma concentration measurements. 2-Phenyl-1,3-propanediol-d4 is procured as the internal standard for developing and validating these LC-MS/MS methods in accordance with FDA and EMA bioanalytical method validation guidelines. The compound's defined purity (98%) and traceable CAS number (98704-00-8) support regulatory submission documentation [1]. The tetra-deuterated design ensures that the internal standard performs consistently across multiple analytical batches and different matrix lots, meeting the stringent precision and accuracy requirements of regulated bioanalysis .

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